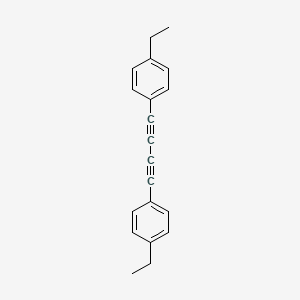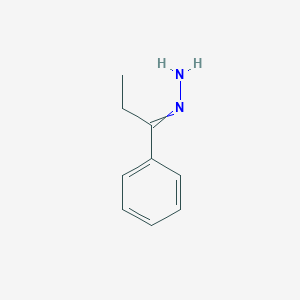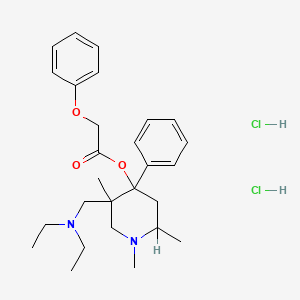
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, phenyl group, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the phenyl group and other substituents through reactions such as Friedel-Crafts alkylation.
Final Assembly: Coupling of the piperidine derivative with phenoxyacetic acid and subsequent conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride include:
Piperidin-4-ol Derivatives: Compounds with similar piperidine ring structures and functional groups.
Phenyl-substituted Piperidines: Compounds with phenyl groups attached to the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
36174-45-5 |
|---|---|
Fórmula molecular |
C27H40Cl2N2O3 |
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
[5-(diethylaminomethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] 2-phenoxyacetate;dihydrochloride |
InChI |
InChI=1S/C27H38N2O3.2ClH/c1-6-29(7-2)21-26(4)20-28(5)22(3)18-27(26,23-14-10-8-11-15-23)32-25(30)19-31-24-16-12-9-13-17-24;;/h8-17,22H,6-7,18-21H2,1-5H3;2*1H |
Clave InChI |
BMZIPOMAZGYDPW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)COC3=CC=CC=C3)C)C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



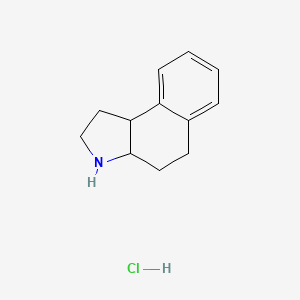
![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
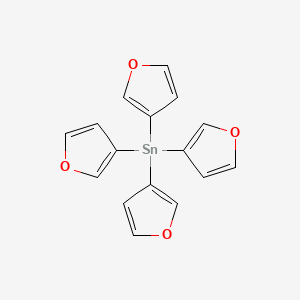
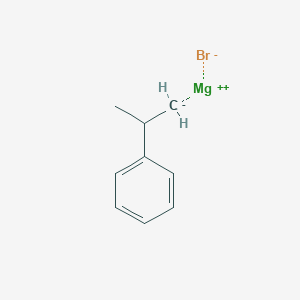
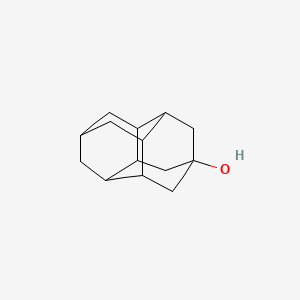
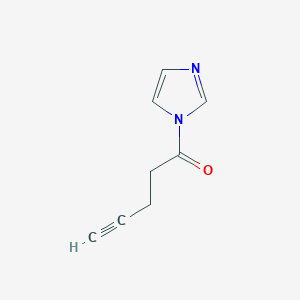
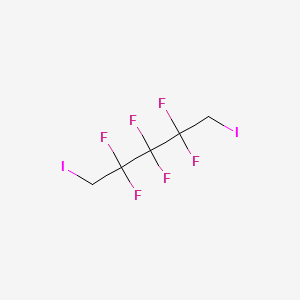
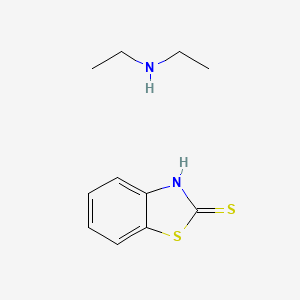
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)

![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
